(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one
Overview
Description
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidin-2-ones This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with a tert-butyldiphenylsilyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the tert-Butyldiphenylsilyloxy Group: The tert-butyldiphenylsilyloxy group can be introduced through a silylation reaction, where a suitable silylating agent such as tert-butyldiphenylsilyl chloride is used in the presence of a base like imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to a pyrrolidine ring.
Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidin-2-one derivatives.
Scientific Research Applications
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its chiral nature, the compound is of interest in the design and synthesis of chiral drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidin-2-one derivatives, including their potential as enzyme inhibitors or receptor modulators.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the tert-butyldiphenylsilyloxy group.
N-Substituted Pyrrolidin-2-ones: Compounds with various substituents at the nitrogen atom of the pyrrolidin-2-one ring.
Silylated Pyrrolidines: Compounds where the pyrrolidine ring is substituted with silyl groups at different positions.
Uniqueness
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is unique due to the presence of the bulky tert-butyldiphenylsilyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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